8-アミノグアノシン

概要

説明

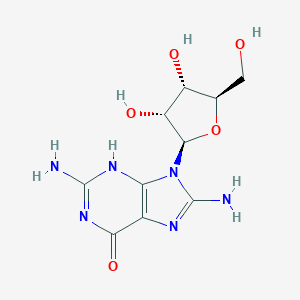

8-アミノグアノシン: は、リボ核酸(RNA)の構成要素であるヌクレオシド、グアノシンの誘導体です。グアニン塩基の8位にアミノ基が存在することで特徴付けられます。

2. 製法

合成経路と反応条件: 8-アミノグアノシンは、8-ニトログアノシンの還元によって合成することができます。還元プロセスには、8-ニトログアノシンを8-アミノグアノシンに変換する還元酵素が使用されます。 この反応には、通常、還元剤の存在や、温度とpHレベルの制御など、特定の条件が必要です .

工業的製法: 8-アミノグアノシンの詳細な工業的製法は、広く文書化されていませんが、このプロセスは、実験室での合成に使用されるものと同様の大規模な還元反応を含む可能性があります。 バイオリアクターや連続フローシステムの使用は、生産プロセスの効率と収率を高める可能性があります .

作用機序

8-アミノグアノシンは、主に8-アミノグアニンへの変換によって効果を発揮します。この変換は、プリンヌクレオシドホスホリラーゼによって促進されます。次に、8-アミノグアニンは、プリンヌクレオシドホスホリラーゼを阻害し、腎間質におけるイノシンとグアノシンのレベルの上昇につながります。 これらのレベルの上昇は、特にA2B受容体を含むアデノシン受容体を活性化し、利尿作用、ナトリウム利尿作用、および糖尿を引き起こします .

科学的研究の応用

Chemistry: 8-Aminoguanosine is used as a building block in the synthesis of various nucleoside analogs. These analogs are valuable in studying the structure and function of nucleic acids .

Biology: In biological research, 8-aminoguanosine is used to investigate the mechanisms of nucleic acid metabolism and the effects of nucleoside modifications on cellular processes .

Medicine: 8-Aminoguanosine has potential therapeutic applications due to its ability to inhibit purine nucleoside phosphorylase. This inhibition can lead to increased levels of inosine and guanosine, which have various physiological effects, including diuresis and natriuresis .

Industry: In the environmental sector, 8-aminoguanosine is used in the formation of supramolecular hydrogels. These hydrogels have applications in environmental remediation, such as the selective absorption of anionic dyes from water .

準備方法

Synthetic Routes and Reaction Conditions: 8-Aminoguanosine can be synthesized through the reduction of 8-nitroguanosine. The reduction process involves the use of reductases, which convert 8-nitroguanosine to 8-aminoguanosine. This reaction typically requires specific conditions, such as the presence of reducing agents and controlled temperature and pH levels .

Industrial Production Methods: While detailed industrial production methods for 8-aminoguanosine are not extensively documented, the process likely involves large-scale reduction reactions similar to those used in laboratory synthesis. The use of bioreactors and continuous flow systems may enhance the efficiency and yield of the production process .

化学反応の分析

反応の種類: 8-アミノグアノシンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、8-ニトログアノシンの生成につながる可能性があります。

還元: 前述のように、8-ニトログアノシンは8-アミノグアノシンに還元することができます。

一般的な試薬と条件:

酸化: 過硝酸などの強力な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや触媒的 hydrogenation などの還元剤が一般的に使用されます。

主要な生成物:

酸化: 8-ニトログアノシン。

還元: 8-アミノグアノシン。

4. 科学研究における用途

化学: 8-アミノグアノシンは、さまざまなヌクレオシドアナログの合成におけるビルディングブロックとして使用されます。 これらのアナログは、核酸の構造と機能を研究する上で貴重です .

生物学: 生物学的研究において、8-アミノグアノシンは、核酸代謝のメカニズムと、ヌクレオシドの修飾が細胞プロセスに与える影響を調査するために使用されます .

医学: 8-アミノグアノシンは、プリンヌクレオシドホスホリラーゼを阻害する能力があるため、治療的可能性を秘めています。 この阻害は、イノシンとグアノシンのレベルの上昇につながる可能性があり、利尿作用とナトリウム利尿作用など、さまざまな生理学的効果をもたらします .

産業: 環境分野では、8-アミノグアノシンは、超分子ヒドロゲルの形成に使用されます。 これらのヒドロゲルは、水からのアニオン性染料の選択的吸収など、環境修復に用途があります .

類似化合物との比較

類似化合物:

8-アミノグアニン: 8-アミノグアノシンの直接的な代謝物で、同様の生理学的効果を示します。

8-アミノイノシン: 利尿作用とナトリウム利尿作用を引き起こしますが、糖尿作用はそれほど顕著ではありません。

8-アミノヒポキサンチン: 8-アミノイノシンと同様に、有意な糖尿作用なしに利尿作用とナトリウム利尿作用を引き起こします.

ユニークさ: 8-アミノグアノシンは、プロドラッグと活性化合物の両方としての二重の役割を果たすという点でユニークです。 8-アミノグアニンへの変換により、複数の生理学的効果を発揮し、研究と治療用途の両方で汎用性の高い化合物となっています .

生物活性

8-Aminoguanosine is a naturally occurring purine derivative that has garnered attention for its significant biological activities, particularly its diuretic, natriuretic, and glucosuric effects. This article synthesizes current research findings regarding the compound's mechanisms of action, physiological effects, and potential therapeutic applications.

8-Aminoguanosine primarily exerts its biological effects through the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an increase in renal interstitial levels of beneficial purines such as inosine and guanosine while decreasing pro-inflammatory purines like hypoxanthine and guanine. This "rebalancing" of the purine metabolome is crucial for its diuretic and antihypertensive properties .

Key Mechanisms:

- Inhibition of PNPase : This action enhances the levels of anti-inflammatory purines, promoting diuresis and natriuresis.

- Activation of Adenosine A2B Receptors : The increase in inosine activates these receptors, stimulating adenylyl cyclase activity, which further enhances renal blood flow and excretory functions .

Physiological Effects

The administration of 8-aminoguanosine has been linked to several important physiological outcomes:

- Diuresis : Increased urine production.

- Natriuresis : Enhanced sodium excretion.

- Glucosuria : Increased glucose excretion while conserving potassium .

Summary of Effects:

Study 1: Renal Function in Rats

A study involving Sprague-Dawley rats demonstrated that intravenous administration of 8-aminoguanosine significantly increased urine volume and sodium excretion while reducing potassium loss. The compound was administered at a dose of 33.5 µmol/kg, resulting in a marked increase in both urine volume (approximately fourfold) and sodium excretion (26.6-fold) over a period of time compared to control groups .

Study 2: Antihypertensive Effects

Long-term telemetry studies indicated that oral administration of 8-aminoguanosine could suppress hypertension induced by deoxycorticosterone/salt in rats. This suggests potential therapeutic applications for managing hypertension through its diuretic properties .

Potential Therapeutic Applications

Given its biological activity, 8-aminoguanosine may have several therapeutic applications:

- Management of Hypertension : Its ability to induce diuresis and natriuresis positions it as a potential treatment for hypertension.

- Diabetes Management : The glucosuric effect may be beneficial in controlling blood sugar levels in diabetic patients.

- Anti-inflammatory Applications : By modulating the purine metabolome, it may reduce inflammation-related conditions.

特性

IUPAC Name |

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPTCITVCRFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959515 | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not. | |

| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1225 | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

3868-32-4, 180288-69-1 | |

| Record name | 3868-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-aminoguanosine?

A1: 8-Aminoguanosine itself is a prodrug that is metabolized into 8-aminoguanine. 8-Aminoguanine is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). [, , , , , , , , , ]

Q2: How does PNPase inhibition lead to the observed diuretic and natriuretic effects of 8-aminoguanine?

A2: Inhibition of PNPase leads to an increase in renal interstitial inosine levels. [] Inosine is believed to act on adenosine A2B receptors in the kidney, increasing renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis and natriuresis. []

Q3: Does 8-aminoguanosine have any direct effects on renal function?

A3: While the diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine are mediated through its conversion to 8-aminoguanine, research suggests that 8-aminoguanosine itself may have direct antikaliuretic effects, independent of PNPase inhibition. [, ]

Q4: Does 8-aminoguanine affect potassium excretion?

A4: Yes, unlike other 8-aminopurines like 8-aminoinosine and 8-aminohypoxanthine, 8-aminoguanine causes antikaliuresis, meaning it reduces potassium excretion. The exact mechanism for this effect is not fully understood but is believed to be independent of PNPase inhibition. []

Q5: How does the administration of 8-aminoguanosine affect deoxyguanosine metabolism?

A5: Administration of 8-aminoguanosine leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T lymphoblasts but causes an increase in guanosine triphosphate (GTP) in B lymphoblasts and mature T cells. [, ] This difference in metabolism is attributed to higher deoxyguanosine kinase activity in T cells compared to B cells. []

Q6: What is the molecular formula and weight of 8-aminoguanosine?

A6: The molecular formula of 8-aminoguanosine is C10H14N6O5, and its molecular weight is 298.25 g/mol.

A6: The provided research papers primarily focus on the biological activity and pharmacological properties of 8-aminoguanosine. They do not contain detailed information about its material compatibility and stability, catalytic properties, or applications under various conditions beyond a biological context.

A6: The provided research papers predominantly focus on in vivo and in vitro studies and do not include information regarding computational chemistry modeling, simulations, calculations, or QSAR models for 8-aminoguanosine.

Q7: How does the structure of 8-aminoguanine relate to its inhibitory effect on PNPase?

A9: While specific SAR studies are not detailed in the provided research, it's known that 8-aminoguanine acts as a competitive inhibitor of PNPase. [, , ] This suggests that its structure closely resembles the natural substrates of PNPase, allowing it to bind to the enzyme's active site and block substrate binding.

Q8: Do modifications at the 8-position of guanosine analogues impact their activity?

A10: Yes, modifications at the 8-position of guanosine analogues can significantly affect their activity. For instance, 8-mercaptoguanosine and 8-bromoguanosine exhibit polyclonal B-cell activating properties in murine lymphocytes, which contrasts with the immunosuppressive effects of guanosine. []

Q9: What is the significance of the 8-amino group in the activity of 8-aminopurines?

A11: While the provided research doesn't explicitly state this, the presence of the 8-amino group seems crucial for the inhibitory activity of 8-aminopurines like 8-aminoguanine against PNPase. This is supported by studies showing that other 8-substituted guanine compounds have different pharmacological profiles. [, ]

Q10: How do 9-deazapurine ribonucleosides compare to other PNPase inhibitors?

A12: 9-Deazapurine ribonucleosides represent a novel class of noncleavable PNPase inhibitors. They demonstrate a significantly higher affinity for the enzyme compared to the formycin B series C-nucleosides. For example, 5'-deoxy-5'-iodo-9-deazainosine exhibits potency comparable to 8-aminoguanosine in inhibiting 2'-deoxyguanosine phosphorolysis in human erythrocytes and MOLT-3 cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。